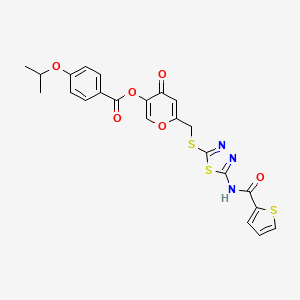
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one, is a unique organic molecule featuring a trifluoropropanone moiety. Its distinctive structural elements provide an array of chemical and biological properties that have intrigued scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one can be approached via several routes, involving steps such as alkylation, fluorination, and heterocycle formation. Key reaction conditions often include:
Temperature: Optimal temperatures generally range from -78°C for sensitive intermediate steps to room temperature for more stable reactions.
Solvents: Common solvents include THF (tetrahydrofuran), DMF (dimethylformamide), and acetonitrile.
Catalysts: Catalysts like potassium carbonate or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are employed to facilitate specific steps.
Industrial Production Methods: For large-scale industrial production, continuous flow processes may be utilized to enhance the efficiency and yield. Automation and advanced purification techniques such as crystallization and chromatography ensure high-purity output.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one undergoes various types of reactions including:
Oxidation: Often using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Utilizing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: Halogenation and nucleophilic substitutions are common, employing reagents such as NBS (N-bromosuccinimide) or NaN3 (sodium azide).
Major Products: Reactions involving this compound typically yield products such as fluorinated analogs or modified heterocyclic derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one has diverse applications:
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules, particularly those containing fluorine.
Biology: Explored for its potential roles in biological systems, possibly affecting enzyme activity or receptor binding.
Medicine: Investigated for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Employed in the development of novel materials and advanced chemical processes.
Mechanism of Action
When compared with other fluorinated pyrrolidine-containing compounds, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one stands out due to:
Enhanced Stability: Due to its trifluoropropanone structure.
Unique Bioactivity: Its fluorinated pyrimidine moiety may confer specific biological properties not seen in non-fluorinated analogs.
Comparison with Similar Compounds
1-(3-((6-Chloro-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
1-(3-((6-Methyl-5-ethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3,3,3-trifluoropropan-1-one
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N3O2/c1-2-9-11(14)12(19-7-18-9)22-8-3-4-20(6-8)10(21)5-13(15,16)17/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDBLDUAPGIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)

![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)



![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-[(2-bromo-5-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2779891.png)
![1-[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2779893.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)

